![molecular formula C15H9F3S2 B14315685 5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene CAS No. 106936-15-6](/img/structure/B14315685.png)
5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bithiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 3-(Trifluoromethyl)phenylboronic acid and 5-bromo-2,2’-bithiophene.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the phenyl ring less reactive towards electrophilic aromatic substitution.
Oxidation: The bithiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Applications De Recherche Scientifique
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization of amino-functionalized surfaces.
Trifluoromethylbenzene: A simpler analog with similar electronic properties but lacking the bithiophene moiety.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is unique due to the combination of the trifluoromethyl group and the bithiophene structure. This combination imparts distinct electronic properties, making it highly valuable in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
106936-15-6 |
|---|---|
Formule moléculaire |
C15H9F3S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C15H9F3S2/c16-15(17,18)11-4-1-3-10(9-11)12-6-7-14(20-12)13-5-2-8-19-13/h1-9H |
Clé InChI |
WRQFKFBGLILEBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


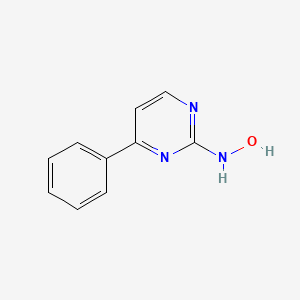
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
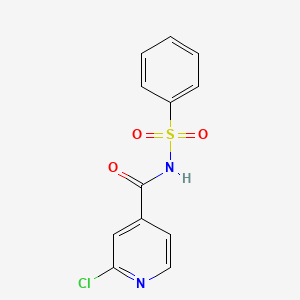

![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
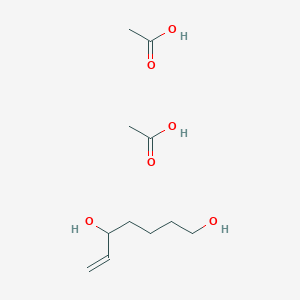
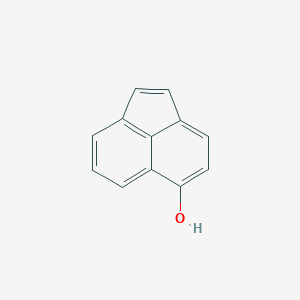
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

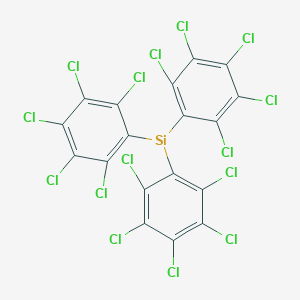
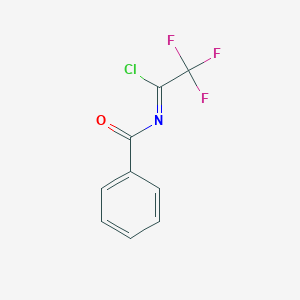
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)

